N-(4-chlorobenzyl)-N'-styrylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

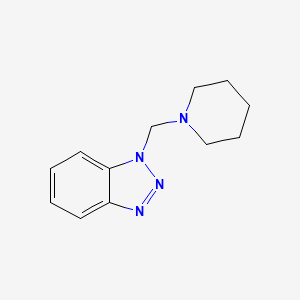

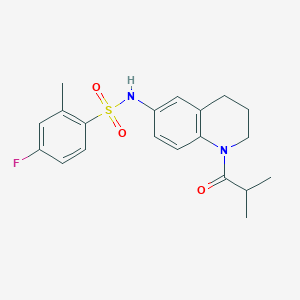

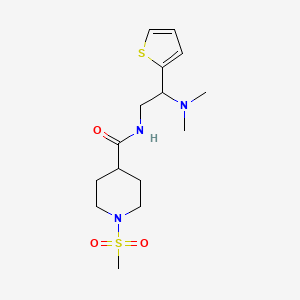

“N-(4-chlorobenzyl)-N’-styrylurea” is likely a chemical compound that contains a urea group (-NH-CO-NH-) and a styryl group (C6H5-CH=CH2), with one of the nitrogen atoms in the urea group bonded to a 4-chlorobenzyl group (C6H4Cl-CH2-). This suggests that it might be used in organic synthesis or medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines . Another common reaction is the N-benzylation of isatoic anhydride in the presence of sodium hydride base .Molecular Structure Analysis

The molecular structure of similar compounds often consists of a benzene ring and a 1,3,5-triazine ring . All carbon atoms in the benzene ring are nearly coplanar .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol by chromic acid in the presence of some hetero-aromatic N-base chelating agents has been reported . Another reaction involves the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular formula of C13H11ClO, an average mass of 218.679 Da, and a mono-isotopic mass of 218.049850 Da .Applications De Recherche Scientifique

Photocontrolled Molecular Assemblies

N-(4-chlorobenzyl)-N'-styrylurea derivatives, such as those incorporating azobenzene units, are utilized in the creation of molecular assemblies with photoresponsive properties. For instance, a tetraurea aryl extended calix[4]pyrrole with azobenzene appendages can undergo reversible dimerization through photoinduced isomerization. This behavior enables the controlled disassembly and reassembly of the molecular structure in response to light, offering potential applications in the development of smart materials and molecular devices (Osorio-Planes et al., 2014).

Organocatalysis

Compounds related to this compound, such as styryl-substituted thioureas and squaramides, have been synthesized and applied as organocatalysts. These catalysts are effective in promoting cascade reactions, leading to the stereoselective synthesis of complex organic compounds. The catalytic activities of these compounds showcase their utility in organic synthesis, particularly in constructing molecules with high stereoselectivity and yield (Andrés et al., 2018).

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties. For example, certain N-(pyrimidin-5-yl)-N'-phenylureas, which share structural similarities with this compound, have demonstrated promising activity against the tobacco mosaic virus (TMV). This suggests potential applications in developing new antiviral agents (Yuan et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOIGPNWWVCRSB-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)

![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)

![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)